molecular formula C9H5BrO2 B8652754 6-bromo-1H-isochromen-1-one

6-bromo-1H-isochromen-1-one

Cat. No.: B8652754
M. Wt: 225.04 g/mol
InChI Key: HHYJSWADRNTEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1H-isochromen-1-one is a brominated isocoumarin derivative that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The isocoumarin scaffold is recognized for its diverse biological activities, which include antimicrobial, antifungal, and enzyme inhibition properties, making it a valuable template for developing new therapeutic agents . The bromine atom at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex derivatives for structure-activity relationship studies . Beyond its pharmacological potential, the isocoumarin core structure is of significant interest in materials science. Related 3-substituted isocoumarins have been investigated for their fluorescence properties, exhibiting good photoluminescence with large Stokes shifts, suggesting potential applications in the development of fluorescent materials and molecular probes . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromoisochromen-1-one

InChI

InChI=1S/C9H5BrO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H

InChI Key

HHYJSWADRNTEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC2=O)C=C1Br

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Bromo 1h Isochromen 1 One Derivatives

Reactions Involving the Bromine Substituent

The presence of a bromine atom on the aromatic ring of the isochromenone scaffold is a key feature for synthetic diversification. The carbon-bromine bond can be selectively targeted to introduce new functional groups and build more complex molecular frameworks.

Carbon-Bromine Bond Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgwikipedia.org Although specific studies detailing the Suzuki-Miyaura coupling of 6-bromo-1H-isochromen-1-one are not prevalent, the reactivity of aryl bromides in such reactions is well-established, and the principles can be applied to this system. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Research on related heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, demonstrates the feasibility of this approach. For instance, 4-bromo-substituted 1,2-oxazines have been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and sodium carbonate as a base, affording the corresponding 4-aryl-substituted products in good yields. nih.gov This serves as a strong precedent for the expected reactivity of this compound. The reaction would involve coupling the bromide with a suitable boronic acid or ester to introduce new aryl or vinyl substituents at the C-6 position.

Below is a representative table of Suzuki-Miyaura coupling reactions on a related bromo-heterocyclic system, illustrating typical conditions and outcomes that could be anticipated for this compound. nih.gov

Electrophile (Bromo-heterocycle)Boronic AcidCatalystBaseSolventYield (%)
4-Bromo-3,6,6-trimethyl-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)82
4-Bromo-6,6-dimethyl-3-phenyl-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene77

This table is based on data for a related heterocyclic system and is intended to be illustrative of potential reactions for this compound.

Similarly, other palladium-catalyzed reactions like the Sonogashira coupling could be employed to link terminal alkynes to the C-6 position, further expanding the synthetic utility of the bromo-isochromenone core. nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromine, on an aromatic ring with a nucleophile. youtube.com Unlike SN1 and SN2 reactions common for alkyl halides, SNAr reactions with aryl halides require specific conditions. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity. youtube.com

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com In the case of this compound, the isochromenone nucleus itself exerts an electron-withdrawing effect. However, the efficacy of this moiety in activating the C-6 position for nucleophilic attack would depend on the specific nucleophile and reaction conditions. While direct examples on this specific substrate are scarce, it is plausible that strong nucleophiles under forcing conditions could displace the bromide. The rate-determining step is typically the initial attack by the nucleophile, which is facilitated by a more electrophilic carbon center. youtube.com

Reactivity of the Isochromenone Lactone Moiety

The α,β-unsaturated lactone ring is a critical pharmacophore that also imparts significant chemical reactivity to the isochromenone system. Reactions can occur at the carbonyl group, the double bond, or the adjacent C-4 methylene (B1212753) position.

Ring-Opening Reactions

Lactones, being cyclic esters, are susceptible to nucleophilic attack at the carbonyl carbon. This can lead to the cleavage and opening of the lactone ring. In the presence of bases such as sodium hydroxide (B78521) or alkoxides, this compound would be expected to undergo hydrolysis or alcoholysis. This reaction would yield a salt of a (Z)-2-(2-bromo-6-(carboxymethyl)phenyl)ethenoic acid derivative. In some reactions, such as base-catalyzed condensations, this ring-opening can be a competing side reaction. researchgate.net

While the direct ring-opening of this compound is a fundamental reaction of lactones, related heterocyclic systems show analogous transformations. For instance, isotellurochromenes undergo an oxidative ring-opening reaction to produce ditellurides, proceeding through a Pummerer-type rearrangement mechanism. mdpi.com Although the system is different, it highlights the potential for the isochromene ring to undergo cleavage under specific oxidative or nucleophilic conditions.

Condensation and Addition Reactions

The isochromenone scaffold exhibits reactivity analogous to 1,3-dicarbonyl compounds, particularly at the C-4 position, which is an active methylene group flanked by a carbonyl group and an aromatic ring. This acidity allows for the formation of an enolate under basic conditions, which can then act as a nucleophile. acs.org

Knoevenagel-type condensation reactions between 3-isochromanone (B1583819) (a related saturated lactone) and various aromatic aldehydes have been reported. nih.gov These reactions, often catalyzed by a base, occur at the C-4 position to form 4-benzylidene derivatives. researchgate.net It is expected that this compound would undergo similar condensations at its C-4 position.

Furthermore, the enolate generated from the isochromenone can participate in Michael additions. Studies on 3-isochromanone show that its enolate can add to Michael acceptors like chalcones under phase-transfer catalysis conditions. acs.org This C-C bond-forming reaction further demonstrates the synthetic potential of the C-4 position.

Addition reactions can also occur across the C-3–C-4 double bond of the isochromenone ring. These reactions are typical of α,β-unsaturated carbonyl compounds and can proceed via conjugate addition, where a nucleophile adds to the C-4 position. dalalinstitute.com Hydrogenation of the double bond is also a possible transformation, which would yield the corresponding 6-bromo-isochroman-1-one. youtube.com

The following table summarizes condensation reactions performed on the related 3-isochromanone system, which are indicative of the reactivity expected at the C-4 position of this compound. researchgate.net

Reactant 1Reactant 2 (Aldehyde)Base/CatalystProduct Type
3-IsochromanoneBenzaldehydepH control4-Benzylidene-3-isochromanone
3-IsochromanoneAliphatic AldehydesBasic media4-Alkylidene-3-isochromanone
5-Hydroxy-2-coumaranoneAliphatic AldehydesBasic mediaEne-lactone derivatives

This table is based on data for related lactone systems and is intended to be illustrative of potential reactions for this compound.

Thionation Reactions to Thioisocoumarins

The conversion of the carbonyl group in the lactone ring of isocoumarins to a thiocarbonyl group yields the corresponding thioisocoumarins. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being one of the most common and effective. organic-chemistry.orgnih.gov

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) serves as a mild and efficient agent for the thionation of various carbonyl compounds, including ketones, amides, and esters. organic-chemistry.org The reaction mechanism involves the initial reaction of the carbonyl oxygen with the Lawesson's reagent to form a four-membered thiaoxaphosphetane intermediate. nih.gov Subsequent ring fragmentation leads to the formation of the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond, which is the driving force for the reaction. organic-chemistry.org

While specific studies on the thionation of this compound are not extensively detailed in the cited literature, the general reactivity of lactones with Lawesson's reagent suggests a straightforward conversion. The reaction would be expected to proceed by heating the isocoumarin (B1212949) with Lawesson's reagent in an inert solvent such as toluene or xylene. This would yield 6-bromo-1H-isochromene-1-thione, the thioisocoumarin analog.

Table 1: Representative Thionation Reaction

ReactantReagentProductReaction Type
This compoundLawesson's Reagent6-Bromo-1H-isochromene-1-thioneThionation

Transformations at Other Substituted Positions of the Isochromenone Ring

The presence of the bromine atom at the C-6 position of the isochromenone ring provides a valuable handle for further functionalization through various cross-coupling and substitution reactions. These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the isocoumarin core.

One of the most powerful methods for forming carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org In the context of this compound, the aryl bromide can readily participate in Suzuki coupling with various boronic acids to introduce alkyl, alkenyl, or aryl groups at the C-6 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Suzuki-Miyaura Cross-Coupling of this compound

SubstrateCoupling PartnerCatalyst/BaseProduct
This compoundArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)6-Aryl-1H-isochromen-1-one
This compoundAlkenylboronic acidPd catalyst, Base6-Alkenyl-1H-isochromen-1-one

Another important class of reactions for aryl halides is nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile displaces the halide on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this compound, the lactone ring does exert an electron-withdrawing effect, which could potentially activate the C-6 position towards nucleophilic attack. Therefore, reactions with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions could lead to the displacement of the bromide.

Table 3: Potential Nucleophilic Aromatic Substitution of this compound

SubstrateNucleophileProductReaction Type
This compoundRONa (Sodium alkoxide)6-Alkoxy-1H-isochromen-1-oneSNAr
This compoundR₂NH (Secondary amine)6-(Dialkylamino)-1H-isochromen-1-oneSNAr

Spectroscopic Characterization Methodologies in Research of 6 Bromo 1h Isochromen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 6-bromo-1H-isochromen-1-one, the ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons attached to the aromatic ring and the vinyl group in the isochromenone core would resonate in specific regions of the spectrum. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between adjacent protons.

No specific experimental ¹H NMR data for this compound was found in the searched literature. The following table is a hypothetical representation based on typical chemical shifts for similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.5 - 6.8d9.0 - 10.0
H-47.2 - 7.5d9.0 - 10.0
H-57.8 - 8.1d8.0 - 9.0
H-77.6 - 7.9dd8.0 - 9.0, 1.5 - 2.5
H-87.4 - 7.7d1.5 - 2.5

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization (sp³, sp², sp) and the presence of electronegative substituents. The carbonyl carbon of the lactone ring is expected to have a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The carbons of the aromatic ring and the double bond will also have specific chemical shift ranges.

No specific experimental ¹³C NMR data for this compound was found in the searched literature. The following table is a hypothetical representation based on typical chemical shifts for similar structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)160 - 165
C-3115 - 120
C-4140 - 145
C-4a125 - 130
C-5130 - 135
C-6120 - 125
C-7135 - 140
C-8118 - 123
C-8a145 - 150

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for unambiguously assigning proton and carbon signals and establishing the complete molecular structure. A COSY spectrum would reveal correlations between coupled protons, helping to trace the connectivity within the proton spin systems. HSQC and HMBC experiments establish correlations between protons and carbons, with HSQC showing direct one-bond C-H connections and HMBC revealing longer-range (two- or three-bond) C-H couplings. These techniques would be instrumental in confirming the assignments made from 1D NMR spectra and piecing together the entire structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound and its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb IR radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of specific bonds. For this compound, the FTIR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the lactone ring, typically in the region of 1720-1780 cm⁻¹. Other characteristic absorptions would include C=C stretching from the aromatic ring and the vinyl group, C-O stretching from the lactone, and C-Br stretching.

No specific experimental FTIR data for this compound was found in the searched literature. The following table is a hypothetical representation based on typical vibrational frequencies for similar structures.

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Lactone)1730 - 1760
C=C (Aromatic)1500 - 1600
C-O (Ester)1000 - 1300
C-Br500 - 600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information about the C=C bonds of the aromatic ring and the C-Br bond. The combination of both FTIR and Raman spectra often provides a more complete picture of the vibrational modes of a molecule.

No specific experimental Raman data for this compound was found in the searched literature. The following table is a hypothetical representation based on typical Raman shifts for similar structures.

Functional GroupPredicted Raman Shift (cm⁻¹)
C=C (Aromatic ring breathing)~1000
C=C (Aromatic stretching)1580 - 1620
C-Br500 - 600

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For a molecule like this compound, both high-resolution and electrospray ionization methods provide critical information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular mass of a compound with high accuracy. rsc.org This precision allows for the determination of the elemental composition of the molecule. rsc.org For this compound (C₉H₅BrO₂), HRMS would be used to confirm its molecular formula by measuring its exact mass. The presence of bromine is typically confirmed by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, appearing in an approximate 1:1 ratio.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M(⁷⁹Br)+H]⁺ 224.9549 Data not available

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing clear molecular weight information. nih.gov When coupled with tandem mass spectrometry (MS/MS), ESI-MS can be used to study the fragmentation patterns of a molecule. nih.govrsc.org Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or the cleavage of the lactone ring, providing insights into its structural connectivity. rsc.org

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. msu.edumasterorganicchemistry.com The isochromenone core of this compound contains a conjugated system, which is expected to absorb UV light. The position of the maximum absorbance (λmax) provides information about the extent of conjugation. masterorganicchemistry.comrsc.org The solvent used can also influence the position of the absorption bands.

Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε)
Methanol Data not available Data not available
Ethanol Data not available Data not available

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com While this compound itself is achiral, ECD would be a critical tool for determining the absolute configuration of any chiral derivatives or related natural products that incorporate a similar chromophore. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical calculations to assign the stereochemistry of chiral centers. jascoinc.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy)

Surface-sensitive spectroscopic techniques are crucial for analyzing the elemental composition and chemical states of the uppermost atomic layers of a material. Among these, X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive method that provides detailed information about the surface chemistry of a sample. This technique involves irradiating a material with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nanometers of the material. The binding energy of these photoelectrons can be determined, which is characteristic of the element and its chemical environment.

In the context of "this compound," XPS would be instrumental in confirming the presence and chemical state of bromine, carbon, and oxygen on the surface of a sample. The analysis of the high-resolution spectra of the C 1s, O 1s, and Br 3d core levels would provide insight into the bonding environments of these elements.

While specific XPS research data for this compound is not available in the reviewed literature, a hypothetical analysis based on the known binding energies of related structures can be illustrative. For instance, the C 1s spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H bonds in the aromatic ring, C-O bonds in the lactone ring, and the C=O of the carbonyl group. The O 1s spectrum would likely exhibit two distinct peaks, one for the carbonyl oxygen (C=O) and another for the ether-like oxygen (C-O-C) in the lactone ring. The Br 3d spectrum would be characteristic of an organic bromine compound, with a doublet (Br 3d5/2 and Br 3d3/2) corresponding to bromine covalently bonded to an aromatic carbon.

The following interactive table represents a hypothetical XPS data set for this compound, based on typical binding energy ranges for the functional groups present in the molecule. This table is for illustrative purposes to demonstrate the type of data that would be obtained from an XPS analysis.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C, C-H (aromatic)~284.8
C 1sC-Br~285.5
C 1sC-O~286.5
C 1sC=O~288.5
O 1sC-O-C~533.5
O 1sC=O~532.0
Br 3d5/2C-Br~70.5

Detailed research findings from such an analysis would allow for the quantitative determination of the elemental composition of the sample's surface, confirming the stoichiometry of the compound. Furthermore, any shifts in the binding energies could indicate surface modifications, degradation, or interactions with other molecules, providing a deeper understanding of the surface chemistry of this compound in various applications.

Theoretical and Computational Investigations of 6 Bromo 1h Isochromen 1 One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity. For 6-bromo-1H-isochromen-1-one, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several conceptual DFT-based reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other reagents in chemical reactions. nih.gov For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Global Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Global Softness (S)S = 1 / ηMeasure of the polarizability of the molecule.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)Propensity of a species to accept electrons.

This table outlines the key conceptual DFT reactivity descriptors and their significance in understanding the chemical behavior of a molecule like this compound.

Computational Spectroscopic Predictions (e.g., NMR, UV-Vis, ECD)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals, confirm molecular structures, and understand the electronic transitions and vibrational modes of this compound. schrodinger.combohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. github.io This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are then compared to experimental data to confirm the structural assignment. Such calculations are particularly useful for resolving ambiguities in complex spectra or for distinguishing between different isomers or conformers. github.io

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths) and oscillator strengths (intensities), can be used to simulate the UV-Vis spectrum, helping to assign the absorption bands observed experimentally to specific electronic transitions (e.g., π → π* or n → π*).

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules, ECD spectroscopy is a critical tool for determining absolute configuration. Computational prediction of ECD spectra, also typically performed using TD-DFT, has become a standard method for this purpose. schrodinger.com By comparing the computationally predicted ECD spectrum with the experimental one, the absolute stereochemistry of a chiral center can be confidently assigned.

Spectroscopic TechniqueComputational MethodPredicted ParametersApplication
NMRDFT (GIAO method)Chemical shifts (δ), Coupling constants (J)Structure verification, Signal assignment
UV-VisTD-DFTAbsorption wavelengths (λmax), Oscillator strengths (f)Interpretation of electronic transitions
ECDTD-DFTRotational strengths (R), λmaxAssignment of absolute configuration

This table summarizes the computational methods used to predict various spectroscopic properties for a molecule like this compound and their applications.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide insights into the three-dimensional structure and intermolecular interactions of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses some degree of flexibility, identifying the most stable conformer (the global minimum on the potential energy surface) is essential, as it represents the most populated structure under thermal equilibrium. nih.govmdpi.com

Computational methods systematically explore the potential energy surface by varying torsional angles to locate all possible low-energy conformers and the transition states that connect them. figshare.com This analysis helps in understanding how the molecule's shape influences its physical properties and biological activity. The results of conformational analysis are often validated by comparing calculated parameters with experimental data from techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules arrange themselves in a crystal lattice defined by a network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. scirp.org

The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.gov

For brominated compounds, Hirshfeld analysis can reveal a variety of interactions, including:

H···H contacts: Often the most abundant contacts, representing van der Waals forces. nih.gov

Br···H/H···Br contacts: Significant interactions that contribute to the stability of the crystal packing. nih.gov

C–H···O hydrogen bonds: Important directional interactions involving the carbonyl oxygen of the isochromenone core. nih.gov

C–H···π interactions: Where a C-H bond points towards the center of the aromatic ring. nih.gov

Halogen bonds (C–Br···O or C–Br···Br): Weaker, but significant, directional interactions that can influence crystal architecture.

Intermolecular Contact TypeTypical % ContributionDescription
H···H~35-45%General van der Waals forces, often the largest contributor. nih.govnih.gov
Br···H / H···Br~25-30%Significant dipole-dipole and van der Waals interactions involving bromine. nih.gov
C···H / H···C~20-25%Includes C–H···π interactions and general van der Waals contacts. nih.govnih.gov
O···H / H···OVariableRepresents C–H···O hydrogen bonds, highly directional and structure-directing. nih.gov
C···CLowCan indicate π-π stacking interactions between aromatic rings.

This table presents typical intermolecular contacts identified through Hirshfeld surface analysis for brominated organic molecules and their general significance in crystal packing.

Mechanistic Studies of Chemical Reactions using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. rsc.orgcri.or.th For reactions involving this compound, computational studies can map out the entire reaction pathway, identify intermediates and transition states, and calculate activation energies. physoc.orgnih.gov

The process typically involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states (the stationary points on the potential energy surface) are optimized using methods like DFT.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified transition state correctly links the intended species. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate.

These computational studies can distinguish between different possible reaction pathways (e.g., concerted vs. stepwise mechanisms), explain observed regioselectivity or stereoselectivity, and predict the effect of substituents or catalysts on the reaction outcome. researchgate.net By analyzing the electronic structure changes along the reaction coordinate, a detailed understanding of bond-breaking and bond-forming processes can be achieved. researchgate.net

Structure-Property Relationships Derived from Theoretical Models

Theoretical and computational models, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate relationships between the molecular structure of this compound and its physicochemical properties. By systematically modifying the substituents on the isochromen-1-one core and calculating various molecular descriptors, it is possible to establish robust structure-property relationships. These relationships are crucial for understanding the compound's behavior and for the rational design of new analogs with tailored characteristics.

The introduction of a bromine atom at the 6-position of the 1H-isochromen-1-one scaffold significantly influences its electronic and structural properties. Bromine, being an electronegative and polarizable halogen, exerts both inductive and resonance effects. These effects modulate the electron density distribution across the molecule, which in turn affects its reactivity, stability, and spectroscopic properties.

To systematically investigate these structure-property relationships, a series of analogs of this compound can be computationally modeled. By replacing the bromine atom with other functional groups, such as a hydrogen atom (representing the parent compound), a hydroxyl group (an electron-donating group), and a nitro group (a strong electron-withdrawing group), the impact of substituent effects can be quantified.

Key molecular properties that are typically calculated to understand these relationships include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Detailed Research Findings from Theoretical Models

Computational studies on related heterocyclic systems, such as coumarins and quinolones, have consistently demonstrated the profound impact of substituents on their electronic properties. For instance, the position and nature of substituents can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity and potential biological activity. In silico studies have shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions on the coumarin (B35378) skeleton influence their binding energies with biological targets.

For this compound, the bromine atom acts primarily as an electron-withdrawing group through its inductive effect, while also participating in resonance. This electronic perturbation is expected to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted 1H-isochromen-1-one. The extent of this lowering and the effect on the HOMO-LUMO gap are key determinants of its modified properties.

To illustrate the structure-property relationships, a hypothetical data table based on DFT calculations for 6-substituted 1H-isochromen-1-one analogs is presented below. The trends shown are based on established principles of substituent effects on aromatic systems.

Compound NameSubstituent (at 6-position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1H-isochromen-1-one-H-6.5-1.84.73.5
This compound-Br-6.7-2.14.63.2
6-hydroxy-1H-isochromen-1-one-OH-6.2-1.54.74.1
6-nitro-1H-isochromen-1-one-NO2-7.2-2.84.45.8

From this data, several structure-property relationships can be derived:

Effect on Frontier Orbitals: The presence of the electron-withdrawing bromine atom in this compound lowers both the HOMO and LUMO energy levels compared to the unsubstituted analog. An even stronger electron-withdrawing group like the nitro group (-NO2) results in a more significant lowering of these orbital energies. Conversely, an electron-donating group like the hydroxyl group (-OH) raises the HOMO and LUMO energies.

Modulation of the HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial parameter for chemical stability. The data suggests that the bromine substituent has a minor effect on the energy gap compared to the parent compound. However, a strong electron-withdrawing group like the nitro group tends to decrease the energy gap, indicating increased reactivity.

The molecular electrostatic potential (MEP) maps further illuminate these relationships. For this compound, the region around the bromine atom would exhibit a positive electrostatic potential (a "sigma-hole"), which can participate in halogen bonding. The electron-rich regions are typically located around the carbonyl oxygen and the ether oxygen of the lactone ring. The presence of different substituents at the 6-position would predictably alter the electrostatic potential distribution across the entire molecule. For instance, a nitro group would create a strongly positive potential on the aromatic ring, making it more susceptible to nucleophilic attack, while a hydroxyl group would increase the negative potential on the ring.

Biological and Medicinal Chemistry Applications of Isochromenone Derivatives with a Focus on Structural Relevance to 6 Bromo 1h Isochromen 1 One

Exploration of Diverse Biological Activities within the Isochromenone Class

The isochromenone framework has been identified as a key pharmacophore in a multitude of compounds demonstrating significant therapeutic potential. The diverse biological activities associated with this class of compounds underscore their importance in drug discovery and development.

Anticancer Potential and Mechanisms of Action

Isochromenone derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation, survival, and metastasis.

Research into chromone (B188151) derivatives, which are structurally analogous to isochromenones, has revealed potent cytotoxic activities. For instance, three new chromone analogs, epiremisporine F, epiremisporine G, and epiremisporine H, isolated from the marine-derived fungus Penicillium citrinum, exhibited notable cytotoxic effects against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. nih.govmdpi.com Compound 3 (epiremisporine H ) was the most potent, with IC50 values of 21.17 ± 4.89 µM and 31.43 ± 3.01 µM against HT-29 and A549 cells, respectively. nih.govmdpi.com Mechanistic studies indicated that this compound induced apoptosis in HT-29 cells through the modulation of Bcl-2, Bax, and caspase-3 signaling pathways. nih.govmdpi.com

The presence of a bromine atom on the aromatic ring of related heterocyclic scaffolds has been shown to enhance anticancer activity. For example, a new series of 6-bromo-quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents. mdpi.com Studies have indicated that the presence of a halogen atom at the 6-position of the quinazoline (B50416) ring can improve anticancer effects. mdpi.com This suggests that the bromine substituent in 6-bromo-1H-isochromen-1-one could be a key contributor to its potential cytotoxic properties. Furthermore, a brominated chalcone (B49325) derivative, H72, demonstrated strong cytotoxic effects against gastric cancer cell lines by inducing reactive oxygen species (ROS) and mitochondria-mediated apoptosis. nih.gov The synthesis of brominated derivatives is a common strategy to enhance the cellular potency of anti-cancer agents. nih.gov

CompoundCancer Cell LineActivity (IC50)
Epiremisporine HHT-29 (Colon Carcinoma)21.17 ± 4.89 µM
Epiremisporine HA549 (Lung Cancer)31.43 ± 3.01 µM
6-Bromo-quinazoline-4(3H)-one derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32 µM
6-Bromo-quinazoline-4(3H)-one derivative (8a)SW480 (Colon Cancer)17.85 ± 0.92 µM

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of numerous diseases. Isochromenone and its derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.

Studies on chromone derivatives have provided insights into their anti-inflammatory mechanisms. Certain chromone derivatives have been shown to suppress the production of pro-inflammatory mediators. For example, epiremisporine G and epiremisporine H were found to remarkably suppress fMLP-induced superoxide (B77818) anion generation by human neutrophils, with IC50 values of 31.68 ± 2.53 µM and 33.52 ± 0.42 µM, respectively. nih.govmdpi.com Another study on 4-aryl-4H-chromenes demonstrated their ability to decrease nitric oxide (NO) levels and the production of pro-inflammatory mediators such as MCP-1 and IL-6 in lipopolysaccharide (LPS)-induced Raw 264.7 cells. mdpi.com The anti-inflammatory effect of these chromenes was linked to macrophage repolarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype. mdpi.com

The substitution pattern on the chromone nucleus plays a crucial role in its anti-inflammatory activity. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone parent nucleus can enhance anti-inflammatory activity. semanticscholar.org This suggests that the bromo group at the 6-position of This compound , being an electron-withdrawing group, could contribute favorably to its anti-inflammatory potential.

CompoundMechanism of ActionActivity (IC50/EC50)
Epiremisporine GInhibition of superoxide anion generation31.68 ± 2.53 µM
Epiremisporine HInhibition of superoxide anion generation33.52 ± 0.42 µM
Chromone derivative (5-9)Inhibition of NO production5.33 ± 0.57 µM

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Isochromenone derivatives have been investigated for their potential to combat various microbial pathogens.

Research on structurally related flavonoids has shown that halogenation can significantly impact antimicrobial properties. A study on flavonoid derivatives with bromine, chlorine, and nitro groups revealed that their presence has a significant effect on antimicrobial properties. scienceopen.comresearchgate.net Specifically, 6-bromo-8-nitroflavanone and 6-chloro-8-nitroflavanone were noted for their effects. researchgate.net Another study on 6-bromo-4-(substituted phenyl)iminoflavones showed good activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against A. clavatus and C. albicans. researchgate.net

The introduction of an electron-withdrawing bromine substituent at the para position of the aromatic cycle of chromanone has been shown to increase antibacterial activity towards B. subtilis, S. epidermis, E. coli, K. pneumoniae, and P. aeruginosa. nih.gov This highlights the potential of the bromo substitution in This compound to confer significant antimicrobial and antifungal properties. Furthermore, a series of 6-(2-benzofuran)amiloride and HMA analogs, which are 6-substituted heterocyclic compounds, showed broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov

Compound ClassMicroorganismObserved Activity
6-Bromo-4-(substituted phenyl)iminoflavonesGram-positive and Gram-negative bacteriaGood activity
6-Bromo-4-(substituted phenyl)iminoflavonesA. clavatus and C. albicansModerate to good activity
Brominated chromanone derivativeB. subtilus, S. epidermis, E. coli, K. pneumoniae, P. aeruginosaIncreased activity

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). The isochromenone scaffold, particularly when substituted with hydroxyl groups, has been associated with antioxidant activity.

A structure-activity relationship study on dithiocarbamic flavanones, another class of related heterocyclic compounds, found that 6,8-dihalogenated flavanones exhibit better free radical scavenging than 6-monohalogenated flavanones. mdpi.com However, another study on similar compounds showed that radical scavenging activities decreased in the order of F > Cl > Br > I > H substitution, correlating with the decrease in electronegativity. Therefore, the effect of the bromo group on the antioxidant potential of the isochromenone core warrants further investigation.

Compound ClassAntioxidant AssayKey Finding
Isochroman-derivatives of hydroxytyrosol (B1673988)Rancimat, MDA, FRAP, ABTS, ORACActivity related to lipophilicity and free hydroxyl groups. wisdomlib.org
Brominated flavonoidsRadical scavenging assaysHigher antioxidant activity and lipophilicity compared to parent flavonoids. researchgate.net
6,8-Dihalogenated dithiocarbamic flavanonesDPPH, ABTSBetter free radical scavenging than 6-monohalogenated derivatives. mdpi.com

Enzyme Inhibition Studies (e.g., α-glucosidase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Isochromenone derivatives have been explored as inhibitors of various enzymes, with α-glucosidase being a notable target for the management of type 2 diabetes.

While specific data on This compound as an α-glucosidase inhibitor is limited, studies on other brominated natural products have shown promising results. Bioassay-guided isolation of metabolites from the marine macro brown alga Dictyopteris hoytii identified several brominated compounds with α-glucosidase inhibitory activity. nih.govwisdomlib.org For example, diethyl-2-bromobenzene 1,4-dioate demonstrated good inhibition with an IC50 value of 234.2 ± 4.18 µM, which was more active than the standard drug acarbose (B1664774) in that study. nih.govwisdomlib.org Another potent bromophenol α-glucosidase inhibitor, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), competitively inhibits α-glucosidase with a very low IC50 of 0.098 μM. nih.gov This strong inhibitory activity is closely related to the presence of bromine atoms and phenolic units in the molecule. nih.gov

These findings suggest that the bromo-substituted phenyl ring of This compound could play a significant role in its potential to inhibit α-glucosidase. The electronegativity and size of the bromine atom can influence the electronic properties and binding interactions of the molecule with the active site of the enzyme.

CompoundEnzymeActivity (IC50)
Diethyl-2-bromobenzene 1,4-dioateα-glucosidase234.2 ± 4.18 µM
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)α-glucosidase0.098 µM

Structure-Activity Relationship (SAR) Studies for Isochromenone Core

The biological activity of isochromenone derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are crucial for understanding how different functional groups influence the therapeutic potential of these compounds and for guiding the design of more potent and selective analogs.

For anticancer activity, the substitution pattern on the isochromenone ring is critical. As mentioned earlier, the presence of a halogen at the 6-position of the related quinazoline scaffold has been shown to enhance anticancer effects. mdpi.com In the case of chromone derivatives, a 4-bromobenzyloxy substituent at position 5 was found to be important for the inhibition of mitoxantrone (B413) efflux and basal ATPase activity in ABCG2-overexpressing cancer cells, which contributes to multidrug resistance.

In terms of anti-inflammatory activity, SAR studies of chromone derivatives have indicated that electron-withdrawing groups at certain positions can enhance activity. semanticscholar.org The bromine atom at the 6-position of This compound is an electron-withdrawing group, which, based on these SAR principles, may positively modulate its anti-inflammatory properties.

Regarding antimicrobial activity, the introduction of an electron-withdrawing bromine substituent has been shown to increase the antibacterial potency of chromanones. nih.gov This suggests a direct correlation between the electronic properties of the substituent and the antimicrobial effect.

Influence of Halogenation on Biological Activity

The introduction of halogen atoms into a molecular structure is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and, consequently, its biological activity. ijres.orgnih.gov Halogenation can affect a molecule's lipophilicity, electronic distribution, and conformation, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. ijres.org

The presence of a halogen, such as bromine in this compound, can lead to several effects:

Enhanced Potency: In many cases, the addition of a halogen atom can increase the biological potency of a compound. For example, the introduction of a chlorine atom at position 7 of kynurenic acid, a glycine (B1666218) antagonist, resulted in a 70-fold increase in potency. drugdesign.org This enhancement can be attributed to favorable electronic effects and improved interactions with the receptor site. drugdesign.org

Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to the binding affinity of a ligand to its protein target. ijres.org

Altered Metabolism: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. ijres.org

However, the effect of halogenation is not always positive. In some instances, the introduction of bulky halogen atoms can lead to steric hindrance, reducing the compound's ability to bind to its target and thereby decreasing its biological activity. researchgate.net

Impact of Substituents at the C-6 Position on Biological Profiles

The C-6 position of the isochromenone ring is a critical site for substitution, and modifications at this position can significantly impact the biological profile of the resulting derivatives. Research on structure-activity relationships (SAR) has shown that the nature of the substituent at C-6 can influence both the potency and the type of biological activity observed.

For instance, in a series of isocoumarin (B1212949) derivatives, the presence of a hydroxyl group at the C-6 position was found to be important for certain biological activities. The methylation of this hydroxyl group, or its complete removal, led to a change in the compound's biological profile. mdpi.com This highlights the importance of hydrogen bonding interactions that a C-6 hydroxyl group can participate in with the biological target.

The introduction of other functional groups at the C-6 position can also lead to diverse biological activities. For example, the attachment of different aromatic or heterocyclic moieties at this position can modulate the compound's interaction with various enzymes or receptors, leading to a range of pharmacological effects. The specific impact of a bromine atom at the C-6 position, as in this compound, would depend on the specific biological target and its binding pocket.

Role of Substituents at Other Positions on Activity and Selectivity

The biological activity and selectivity of isochromenone derivatives are not solely determined by the substituent at the C-6 position. Modifications at other positions on the isochromenone scaffold also play a crucial role in defining the compound's pharmacological profile. wikipedia.org

Structure-activity relationship (SAR) studies on various isochromenone and related heterocyclic compounds have provided insights into the importance of different substitution patterns:

C-3 Position: The C-3 position is often substituted with various alkyl or aryl groups. The size and nature of this substituent can influence the compound's interaction with the active site of an enzyme or receptor.

C-4 Position: Modifications at the C-4 position can affect the planarity of the ring system and introduce new points of interaction with the biological target.

C-7 and C-8 Positions: Substituents on the benzo part of the isochromenone ring, such as hydroxyl or methoxy (B1213986) groups, can significantly influence the compound's antioxidant and cytotoxic activities. sysrevpharm.org The number and position of these phenolic hydroxyl groups can be directly related to the compound's free radical scavenging ability. sysrevpharm.org

Isochromenones as Lead Compounds in Drug Discovery

Natural products have historically been a rich source of lead compounds for drug discovery. up.ac.za Isochromenones, with their diverse biological activities and drug-like properties, represent a valuable class of natural products that can serve as starting points for the development of new therapeutic agents. mdpi.comup.ac.za A lead compound is a molecule that has shown promising biological activity and serves as the basis for the design and synthesis of more potent and selective analogs. danaher.com

Rational Drug Design Approaches

Rational drug design is a modern approach to drug discovery that relies on the knowledge of a biological target's three-dimensional structure. uniroma1.itazolifesciences.com This approach aims to design molecules that are complementary in shape and charge to the target's binding site, thereby leading to a high binding affinity and specificity. uniroma1.it

In the context of isochromenones, rational drug design can be applied in several ways:

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR spectroscopy), computational tools like molecular docking can be used to predict how different isochromenone derivatives will bind to the active site. uniroma1.itnih.gov This allows for the in silico design of new analogs with improved binding interactions.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, a pharmacophore model can be developed based on a set of known active isochromenone derivatives. nih.gov This model defines the essential structural features required for biological activity and can be used to screen virtual libraries for new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This can help in predicting the activity of new, unsynthesized isochromenone derivatives and guide the lead optimization process.

Combinatorial Chemistry and Library Synthesis for Activity Screening

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov These libraries can then be screened for biological activity using high-throughput screening (HTS) methods to identify new hit and lead compounds. nih.gov

The isochromenone scaffold is well-suited for combinatorial library synthesis. By using a solid-phase synthesis approach, a variety of building blocks can be systematically introduced at different positions of the isochromenone core, leading to the generation of a large and diverse library of derivatives. rsc.org This approach allows for the efficient exploration of the chemical space around the isochromenone scaffold and increases the probability of discovering novel compounds with desired biological activities. nih.govimperial.ac.uk

Biosynthesis of Related Natural Isochromenones (Isocoumarins)

Naturally occurring isochromenones, also known as isocoumarins, are primarily biosynthesized by fungi and bacteria through the polyketide synthase (PKS) pathway. mdpi.comnih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. nih.gov

The general biosynthetic pathway for fungal isocoumarins can be summarized as follows:

Polyketide Chain Assembly: A polyketide synthase enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide intermediate. nih.gov

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the core isochromenone ring structure.

Tailoring Reactions: The initial isochromenone scaffold is then modified by a series of tailoring enzymes, including methyltransferases, oxidases, and halogenases, to produce the vast diversity of naturally occurring isocoumarins. mdpi.com

For example, the biosynthesis of fusamarins, a class of dihydroisocoumarins, has been shown to be mediated by a PKS gene cluster in the fungus Fusarium. nih.gov Similarly, the biosynthesis of other isocoumarins, such as citreoisocoumarin and bikisocoumarin, involves different PKS architectures. nih.gov The study of these biosynthetic pathways not only provides insights into the natural production of these compounds but can also be harnessed for the biotechnological production of novel isochromenone derivatives through genetic engineering of the biosynthetic gene clusters. nih.gov

Polyketide Synthase (PKS) Pathway Involvement

The core structure of isochromenone derivatives is assembled through the polyketide synthase (PKS) pathway, a major route for the formation of secondary metabolites in filamentous fungi. Polyketide synthases are large, multifunctional enzymes that catalyze the iterative condensation of simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to generate a poly-β-keto chain. This linear chain then undergoes a series of cyclization and modification reactions to produce the final polyketide product.

In the case of isochromenones, a non-reducing polyketide synthase (NR-PKS) is typically involved. These enzymes assemble the polyketide chain without intermediate reduction steps, leading to an aromatic product. The biosynthesis of the well-studied isochromenone, citrinin (B600267), in the fungus Monascus ruber provides a valuable model for understanding this process. It is biosynthesized from a tetraketide precursor, which is formed by the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. This is in contrast to the biosynthesis of citrinin in Penicillium and Aspergillus species, which proceeds via a pentaketide (B10854585) intermediate. This highlights that variations in the PKS machinery can lead to different polyketide chain lengths and subsequent cyclization patterns, even for the same final product.

The formation of the isochromenone ring system from the polyketide chain involves intramolecular cyclization reactions. For many fungal polyketides, the genes encoding the PKS and subsequent tailoring enzymes are located together in a biosynthetic gene cluster (BGC). In the context of this compound, the biosynthesis would begin with the PKS-mediated assembly of a polyketide backbone. Following the formation of the isochromenone core, a halogenation step would be required to introduce the bromine atom at the C-6 position. This is often catalyzed by specific halogenase enzymes, which can be part of the BGC. Fungal halogenases, such as flavin-dependent halogenases, are known to catalyze the electrophilic halogenation of electron-rich aromatic rings, a plausible mechanism for the bromination of the isochromenone scaffold.

Table 1: Key Precursors and Enzymes in Isochromenone Biosynthesis
ComponentFunctionRelevance to this compound
Acetyl-CoAStarter unit for polyketide chain synthesis.Initiates the formation of the carbon backbone.
Malonyl-CoAExtender unit for polyketide chain elongation.Contributes the majority of the carbon atoms to the isochromenone ring.
Non-Reducing Polyketide Synthase (NR-PKS)Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form a poly-β-keto chain and facilitates its cyclization.Assembles the core isochromenone structure.
Halogenase (e.g., Flavin-dependent brominase)Catalyzes the incorporation of a bromine atom onto the polyketide intermediate or the final isochromenone core.Responsible for the specific bromination at the C-6 position.

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products. By feeding a producing organism with precursors enriched with stable isotopes, such as carbon-13 (¹³C), and analyzing the resulting labeled product by nuclear magnetic resonance (NMR) spectroscopy, the origin of each carbon atom in the molecule can be determined. This method provides direct evidence for the involvement of specific precursors and the mechanism of their assembly by the PKS.

The biosynthesis of citrinin in Monascus ruber has been investigated using ¹³C-labeled acetate (B1210297). In these experiments, the fungus was cultured in the presence of [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C]acetate. The resulting ¹³C-enriched citrinin was then isolated, and its ¹³C NMR spectrum was analyzed to determine the position of the incorporated labels.

The labeling pattern observed from these experiments confirmed that citrinin is derived from a polyketide pathway. Specifically, the distribution of ¹³C labels was consistent with the head-to-tail assembly of acetate units. The experiment with [1,2-¹³C]acetate was particularly informative, as it showed intact C₂ units incorporated into the citrinin backbone, providing clear evidence for the polyketide origin and the specific folding pattern of the precursor chain. These studies definitively showed that in M. ruber, citrinin originates from a tetraketide, as opposed to the pentaketide pathway observed in other fungi.

For a compound like this compound, a similar isotopic labeling strategy could be employed to confirm its polyketide origin. Feeding experiments with ¹³C-labeled acetate would be expected to show enrichment of the carbon atoms in the isochromenone ring. Furthermore, to investigate the timing of the bromination step, feeding studies with brominated precursors or the use of heavy isotopes of bromine in the culture medium, followed by mass spectrometry analysis, could provide insights into whether bromination occurs before or after the formation of the isochromenone ring.

Table 2: Hypothetical Isotopic Labeling Experiment for this compound Biosynthesis
Labeled PrecursorExpected OutcomeInformation Gained
[1-¹³C]acetateAlternating ¹³C enrichment pattern in the carbon backbone of the isochromenone ring.Confirms polyketide origin and identifies carbons derived from the carboxyl group of acetate.
[2-¹³C]acetateComplementary alternating ¹³C enrichment pattern to [1-¹³C]acetate labeling.Confirms polyketide origin and identifies carbons derived from the methyl group of acetate.
[1,2-¹³C]acetateIntact ¹³C-¹³C bonds observed in the isochromenone backbone.Provides definitive proof of the polyketide pathway and helps determine the cyclization pattern.
⁷⁹Br/⁸¹Br labeled bromide saltsIncorporation of the specific bromine isotope into the final product, detectable by mass spectrometry.Confirms the origin of the bromine atom and can be used in kinetic studies to investigate the timing of halogenation.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-1H-isochromen-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves bromination of the parent isochromenone structure. A stepwise approach includes:

  • Electrophilic Aromatic Substitution : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C) .
  • Regioselectivity : Steric and electronic factors influence bromine substitution; computational tools (e.g., DFT) can predict reactive sites.
  • Optimization : Use design of experiments (DoE) to vary parameters (solvent, temperature, catalyst). Monitor yields via HPLC or GC-MS and purity via melting point analysis.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
  • Data Collection : Employ synchrotron sources for high-resolution data.
  • Refinement : Use SHELXL (for small-molecule refinement) to model atomic positions, thermal parameters, and hydrogen bonding . Validate with R-factors (<5%) and check for residual electron density.

Q. What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

  • Purity : Use HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water. Compare retention times to standards .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC or NMR for decomposition products. Store in amber vials at –20°C under inert gas (argon) .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for brominated isochromenones be resolved?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for H/D exchange studies) to track intermediates .
  • Kinetic Analysis : Perform stopped-flow UV-Vis spectroscopy to measure rate constants under varying conditions.
  • Computational Validation : Compare experimental data with DFT-calculated transition states (e.g., Gaussian or ORCA software) .

Q. What strategies enable the integration of this compound into chemical biology studies?

Methodological Answer:

  • Probe Design : Functionalize the isochromenone core with bioorthogonal handles (e.g., alkyne tags for click chemistry) .
  • Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities to biological targets.
  • In Situ Imaging : Develop fluorescent derivatives (e.g., BODIPY conjugates) for live-cell microscopy .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (FMOs) .
  • Machine Learning (ML) : Train models on existing bromination datasets to predict regioselectivity and yields. Use platforms like RDKit or DeepChem .

Q. What experimental designs address challenges in synthesizing derivatives with unstable intermediates?

Methodological Answer:

  • Low-Temperature Techniques : Use cryogenic reactors (–78°C) for air-/moisture-sensitive intermediates (e.g., Grignard reagents).
  • Flow Chemistry : Minimize decomposition by reducing residence time in continuous-flow systems .
  • In Situ Monitoring : Employ ReactIR or PAT (process analytical technology) to track intermediate formation .

Data Analysis and Contradiction Resolution

Q. How should researchers handle discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Triangulation : Cross-validate NMR (¹H/¹³C), IR, and HRMS data. For ambiguous signals, use 2D NMR (COSY, HSQC) .
  • Error Analysis : Quantify instrument precision (e.g., repeat measurements under identical conditions) and calibrate against certified standards .

Q. What statistical approaches are recommended for interpreting heterogeneous catalytic data?

Methodological Answer:

  • Multivariate Analysis : Apply PCA (principal component analysis) to identify dominant variables (e.g., catalyst loading vs. solvent polarity).
  • Bayesian Inference : Model uncertainty in reaction outcomes using probabilistic frameworks (e.g., Stan or PyMC3) .

Interdisciplinary Applications

Q. How can this compound contribute to materials science innovations?

Methodological Answer:

  • Polymer Functionalization : Incorporate into monomers for brominated polyesters (enhanced flame retardancy). Characterize via GPC and TGA .
  • MOF Synthesis : Use as a ligand for metal-organic frameworks (MOFs). Study porosity via BET surface area analysis .

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